3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride
Description
3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride: is a chemical compound with the molecular formula C11H9ClN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a phenyl group, and a nitrile group attached to the thiophene ring.
Properties
Molecular Formula |
C11H9ClN2S |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
3-amino-4-phenylthiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C11H8N2S.ClH/c12-6-10-11(13)9(7-14-10)8-4-2-1-3-5-8;/h1-5,7H,13H2;1H |
InChI Key |
FLQQXLBQKOSLRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride typically involves the reaction of 3-amino-4-phenylthiophene-2-carbonitrile with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound may be used as a probe to study the interactions of thiophene derivatives with biological molecules. It can also be used in the development of new bioactive compounds .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins .
Comparison with Similar Compounds
3-Amino-4-phenylthiophene-2-carbonitrile: Lacks the hydrochloride group.
2-Amino-4-phenylthiophene-3-carbonitrile: Different position of the amino and nitrile groups.
4-Phenylthiophene-2-carbonitrile: Lacks the amino group.
Uniqueness: 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride is unique due to the presence of both the amino and nitrile groups on the thiophene ring, which allows for diverse chemical reactivity and potential biological activity. The hydrochloride group enhances its solubility in water, making it more suitable for biological applications .
Biological Activity
3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
Molecular Structure:
- Molecular Formula: C11H10N2S
- Molecular Weight: 218.28 g/mol
- IUPAC Name: this compound
Antiviral Activity
Research has indicated that derivatives of thiophene compounds exhibit promising antiviral properties. For instance, studies on similar compounds have demonstrated significant antiviral activity against various viruses, including HIV and the tobacco mosaic virus (TMV). The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
| Compound | Virus Targeted | EC50 (μg/mL) | Reference |
|---|---|---|---|
| 3-Amino-4-phenylthiophene derivatives | HIV | 3.98 | |
| Pyrazole derivatives | TMV | 58.7 |
Anti-inflammatory Properties
The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of protein kinase C (PKC) activities. This inhibition can lead to reduced vascular permeability and inflammation, making it a candidate for treating conditions such as macular edema and other inflammatory diseases.
Key Findings:
- Inhibition of aPKC was robust in certain analogs, suggesting that modifications to the thiophene structure can enhance anti-inflammatory effects .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways:
- Protein Kinase C Inhibition: The compound has been shown to inhibit various isoforms of PKC, which play a crucial role in cell signaling related to inflammation and cancer progression.
- Antiviral Mechanisms: Similar compounds have been observed to disrupt viral replication cycles by targeting viral enzymes or receptors on host cells.
Case Studies
- HIV Research: A study evaluated the efficacy of thiophene derivatives against HIV, noting that modifications to the structure significantly enhanced antiviral potency. The compound's ability to inhibit HIV replication was linked to its interaction with key viral proteins .
- Inflammation Models: In vitro studies demonstrated that 3-amino-4-phenylthiophene derivatives could reduce TNF-alpha-induced inflammation in endothelial cells, suggesting potential applications in treating inflammatory diseases .
Q & A
What are the established synthetic protocols for 3-Amino-4-phenylthiophene-2-carbonitrile hydrochloride, and what critical parameters ensure high yield and purity?
Answer: The synthesis typically involves cyclization reactions, such as the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization under controlled conditions (e.g., inert atmosphere, precise temperature control). Key parameters include solvent selection (e.g., ethanol or DMF), reaction time optimization (12–24 hours), and purification via recrystallization or column chromatography to achieve >95% purity . For lab-scale synthesis, maintaining stoichiometric ratios and avoiding moisture contamination are critical .
How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Answer: DFT calculations using functionals like B3LYP or the Colle-Salvetti correlation-energy formula can model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and reactive sites. Basis sets such as 6-31G(d,p) are recommended for geometry optimization. These methods help predict electrophilic/nucleophilic regions and stability under varying pH or solvent conditions .
What methodologies are recommended for resolving discrepancies between experimental spectral data (e.g., NMR, IR) and theoretical predictions for this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For discrepancies in NMR, compare experimental / shifts with computed values (e.g., using GIAO-DFT). IR vibrational modes can be reconciled via frequency calculations in Gaussian or ORCA. If ambiguity persists, advanced techniques like 2D NMR (COSY, HSQC) or mass spectrometry (HRMS) are advised .
Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Spectroscopy: / NMR (DMSO-d or CDCl), FT-IR (for nitrile and amine stretches), and UV-Vis (λ ~250–300 nm).
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) for purity assessment.
SCXRD provides definitive conformation in solid-state studies .
How should researchers design in vitro assays to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?
Answer: Begin with target-specific assays (e.g., kinase inhibition using ADP-Glo™ or fluorescence-based assays). Use IC determination via dose-response curves (1 nM–100 µM range). Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR or ITC for binding affinity. Solubility in DMSO/PBS should be confirmed prior to assays .
What strategies can be employed to achieve regioselective functionalization of the thiophene ring during derivatization?
Answer: Utilize directing groups (e.g., amino or nitrile) to control electrophilic substitution. For C–H activation, Pd-catalyzed coupling (Suzuki-Miyaura) at the 5-position is effective. Steric and electronic effects can be modulated using substituents like phenyl groups. Computational modeling (DFT) aids in predicting regioselectivity .
What are the optimal storage conditions for this compound to prevent degradation, and how should stability be monitored?
Answer: Store desiccated at 2–8°C in amber vials under argon. Stability is monitored via periodic HPLC analysis (95% purity threshold) and FT-IR to detect hydrolysis of the nitrile group. Accelerated degradation studies (40°C/75% RH for 4 weeks) predict long-term stability .
How can kinetic studies and mechanistic probes elucidate the reaction pathways in the synthesis of this compound?
Answer: Use time-course sampling with GC-MS or HPLC to track intermediate formation. Isotopic labeling (-cyanothioacetamide) identifies rate-determining steps. Quenching experiments and Eyring analysis (variable-temperature NMR) reveal activation parameters. Computational transition-state modeling (IRC in DFT) supplements experimental data .
What crystallographic techniques are essential for confirming the molecular structure and conformation in solid-state studies?
Answer: SCXRD at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data. Refinement using SHELXL and Olex2 software resolves disorder (e.g., phenyl ring orientation). Hydrogen-bonding networks and π-π stacking interactions are analyzed via Mercury software .
How can researchers address synthetic challenges such as byproduct formation during cyclization reactions?
Answer: Byproducts often arise from incomplete cyclization or oxidation. Mitigation strategies include:
- Temperature control: Lowering reaction temperature to minimize side reactions.
- Catalyst optimization: Using Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Workup protocols: Liquid-liquid extraction (ethyl acetate/water) removes polar impurities. LC-MS identifies byproducts for targeted purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
